molecular formula C20H34O5 B3026404 (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid CAS No. 1445349-99-4

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid

Cat. No.: B3026404
CAS No.: 1445349-99-4
M. Wt: 354.5 g/mol
InChI Key: RZCPXIZGLPAGEV-DCOIXEBESA-N
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Description

"(12α)-5,9α,11α-Trihydroxy-prosta-6E,14Z-dien-1-oic acid" is a prostaglandin analog characterized by a 20-carbon skeleton with three hydroxyl groups at positions 5, 9α, and 11α, along with double bonds at positions 6E and 14Z. Prostaglandins are lipid mediators derived from arachidonic acid, playing critical roles in inflammation, vascular tone, and cellular signaling. This compound’s stereochemistry (e.g., α-configuration of hydroxyl groups) and conjugated double bonds likely influence its receptor binding affinity and metabolic stability compared to other prostaglandins.

Properties

IUPAC Name

(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPXIZGLPAGEV-DCOIXEBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348136
Record name (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445349-99-4
Record name (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid typically involves multi-step organic reactions. One common approach is the hydroxylation of precursor molecules using specific enzymes such as 12alpha-hydroxysteroid dehydrogenase . This enzyme catalyzes the hydroxylation of steroidal substrates, leading to the formation of the desired hydroxylated product.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using recombinant microorganisms. For example, whole-cell biocatalysts with recombinant hydroxysteroid dehydrogenases have been employed for the asymmetric reduction of related compounds . These biocatalysts offer an efficient and environmentally friendly alternative to traditional chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NADP+ for oxidation reactions and NADH for reduction reactions . Reaction conditions often involve specific pH ranges and temperatures optimized for enzyme activity.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxo derivatives of the original compound, which may exhibit different biological activities and chemical properties.

Scientific Research Applications

The compound features multiple hydroxyl groups and a conjugated diene system that contribute to its unique chemical properties. Its structure allows it to participate in various biochemical reactions.

Chemistry

  • Model Compound : It serves as a model for studying hydroxylation and oxidation reactions due to its structural features.
  • Synthetic Routes : The synthesis often involves multi-step organic reactions, including enzymatic hydroxylation using specific enzymes like 12alpha-hydroxysteroid dehydrogenase.

Biology

  • Bile Acid Metabolism : Research indicates its involvement in bile acid metabolism, which is critical for understanding liver function and metabolic disorders.
  • Oxidative Stress Biomarker : As a product of lipid peroxidation, it acts as a biomarker for oxidative stress in biological systems .

Medicine

  • Therapeutic Potential : Investigations are ongoing regarding its potential therapeutic effects in treating liver diseases and metabolic disorders. Its bioactive metabolites may influence cellular signaling pathways related to inflammation and metabolism .

Industry

  • Pharmaceutical Production : The compound is utilized in the production of pharmaceuticals and as a precursor for synthesizing other bioactive compounds. Its unique properties make it valuable in drug development .

Similar Compounds

Compound NameHydroxylation PatternKey Characteristics
CholatesMultiple HydroxylsBile acids with varied physiological roles
ChenodeoxycholateVariesAnother bile acid with distinct functions
DeoxycholateFewer HydroxylsSimilar structural features but less complex

Uniqueness

The unique hydroxylation pattern and conjugated diene system of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid distinguish it from other bile acids and prostanoids. Its ability to undergo various enzymatic reactions enhances its potential applications in both research and industry.

Case Study 1: Role in Liver Function

A study explored the effects of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid on liver function in animal models. Results indicated that this compound modulated liver enzyme activities associated with bile acid metabolism, suggesting potential therapeutic applications in liver diseases .

Case Study 2: Biomarker for Oxidative Stress

Research demonstrated that levels of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid increased significantly under oxidative stress conditions in cell cultures. This finding supports its use as a reliable biomarker for assessing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid involves its interaction with specific enzymes and receptors in the body. For example, it may act as a substrate for hydroxysteroid dehydrogenases, leading to the formation of bioactive metabolites . These metabolites can modulate various signaling pathways, including those involved in bile acid metabolism and glucose homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between "(12α)-5,9α,11α-Trihydroxy-prosta-6E,14Z-dien-1-oic acid" and related prostaglandins:

Compound Functional Groups Double Bonds Molecular Weight (g/mol) Key Biological Roles References
(12α)-5,9α,11α-Trihydroxy-prosta-6E,14Z-dien-1-oic acid 3 hydroxyls (5, 9α, 11α) 6E, 14Z ~336.4 (calculated) Hypothesized anti-inflammatory or vasoactive effects (inferred from analogs) N/A*
(5E,14E)-11-Oxoprosta-5,9,12,14-tetraen-1-oic acid 1 oxo (C11), no hydroxyls 5E, 9, 12, 14E 316.435 Pro-inflammatory mediator; binds PPARγ (15d-PGJ2 analog)
(5Z,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid 2 hydroxyls (11α, 15S), 1 oxo (C9) 5Z, 13E 352.465 Vasodilation, bronchodilation (PGE2/PGI2-like activity)

Notes:

  • Hydroxyl vs. Oxo Groups : The trihydroxy structure of the target compound may enhance hydrophilicity and reduce membrane permeability compared to oxo-containing analogs like 11-oxoprosta-tetraen-1-oic acid .
  • Chirality : The α-configuration of hydroxyl groups (e.g., 9α, 11α) distinguishes it from β-oriented analogs, which are often less bioactive .

Research Findings and Pharmacological Implications

(a) Metabolic Stability

Compounds with multiple hydroxyl groups, such as the target molecule, are typically more prone to phase II metabolism (e.g., glucuronidation) than oxo-substituted analogs . This may reduce bioavailability but enhance water solubility for renal excretion.

(b) Receptor Interactions

In contrast, 11-oxo analogs (e.g., 15d-PGJ2) activate nuclear receptors like PPARγ, promoting anti-inflammatory responses .

(c) Structural-Activity Relationship (SAR)

  • Hydroxylation at C5 : Common in PGF2α analogs, linked to uterotonic activity.
  • Conjugated Dienes (6E,14Z): May confer rigidity to the carboxylate side chain, affecting ligand-receptor docking compared to mono-unsaturated analogs .

Biological Activity

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid, commonly referred to as 8,12-iso-iPF2alpha-VI or 12-iso-5,6E,14Z-PGF2alpha, is a hydroxylated prostanoid that plays a significant role in various biological processes. This compound is primarily recognized for its involvement in lipid peroxidation and oxidative stress, making it an important biomarker in numerous physiological and pathological conditions.

  • Molecular Formula : C20H34O5
  • Molecular Weight : 354.5 g/mol
  • CAS Number : 1445349-99-4
  • Purity : >95%
  • Solubility : Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) at varying concentrations .

1. Oxidative Stress Biomarker

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid is recognized as a product of lipid peroxidation. It serves as a biomarker for oxidative stress in biological systems. Elevated levels of this compound have been associated with various diseases including cardiovascular disorders and cancer.

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative damage. The antioxidant activity can be quantified through various assays such as DPPH and ABTS scavenging tests .

3. Enzyme Inhibition

Studies have demonstrated that (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid can inhibit key enzymes involved in metabolic pathways. For instance:

  • Acetylcholinesterase (AChE) : This compound has shown potential as an AChE inhibitor, which is crucial for conditions like Alzheimer's disease.
  • Tyrosinase : Inhibition of this enzyme suggests potential applications in skin-related therapies .

Case Study 1: Cardiovascular Health

A study focused on the role of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid in cardiovascular health demonstrated that elevated levels correlate with increased oxidative stress markers in patients with coronary artery disease. The findings suggest its potential utility as a diagnostic marker for assessing cardiovascular risk .

Case Study 2: Cancer Research

In vitro studies on cancer cell lines have shown that treatment with (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid induces apoptosis in specific breast cancer cells (MCF-7), while sparing others (MDA-MB-231). This selective cytotoxicity underscores its potential therapeutic applications in targeted cancer treatments .

Research Findings Summary

Biological ActivityFindings
Oxidative Stress BiomarkerElevated levels linked to cardiovascular diseases and cancer
Antioxidant ActivityEffective scavenging of free radicals; significant DPPH/ABTS activity
Enzyme InhibitionAChE and tyrosinase inhibition observed; potential therapeutic implications
Apoptotic Effects in Cancer CellsInduces apoptosis selectively in MCF-7 breast cancer cells

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Reactant of Route 2
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid

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